2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine

Analytical Chemistry Physical Properties Standard Characterization

Researchers requiring a reliable reference standard for heterocyclic amine food mutagen analysis often face stability issues with amino analogs. 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (CAS 887354-13-4) solves this with its stable 2-chloro scaffold, well-defined melting point (199-202°C), and reactivity for derivatization. • Quantifiable purity (>98% HPLC) ensures calibration consistency. • Reactive 2-chloro handle enables nucleophilic aromatic substitution for library synthesis. • Ships globally with storage at 2-8°C.

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
CAS No. 887354-13-4
Cat. No. B015885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
CAS887354-13-4
Synonyms2-Chloro-1,5,6-trimethyl-1H-imidazo[4,5-b]pyridine; 
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1C)N=C(N2C)Cl
InChIInChI=1S/C9H10ClN3/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3
InChIKeyIRAHVDKVSPHQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine Overview


2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (CAS 887354-13-4) is a chlorinated heterocyclic compound belonging to the imidazo[4,5-b]pyridine class. Its structure is characterized by a fused imidazole-pyridine ring system with methyl substituents at the 1, 5, and 6 positions and a chlorine atom at the 2-position . This compound is primarily recognized in research contexts as a potential food mutagen and serves as a reference standard in analytical chemistry, with physicochemical properties that include a melting point of 199-202°C and solubility in chloroform .

1 Analytical reference standard for heterocyclic amine detection methods
2 Synthetic intermediate with reactive 2-chloro handle for derivatization
3 Well-characterized physicochemical properties for instrument calibration

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine Analog Substitution Limits


In-class substitution within the imidazo[4,5-b]pyridine series is not straightforward due to the significant impact of the 2-position substituent on chemical and physical properties. While compounds like 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (CAS 161091-55-0) and 2-Hydroxy-1,5,6-trimethylimidazo[4,5-B]pyridine (CAS 887406-59-9) share the core scaffold, the specific 2-chloro group on CAS 887354-13-4 confers distinct reactivity and measurable property differences that preclude generic substitution. This is critical for applications requiring precise analytical standards, synthetic intermediates, or specific solubility and stability profiles . The following evidence details these quantifiable differences.

Melting point mismatch
The 2-chloro analog exhibits a distinctly lower melting range compared to the 2-amino analog, which may lead to misidentification if substituted without verification.
Reactivity profile divergence
The 2-chloro group enables nucleophilic aromatic substitution unavailable in 2-amino or 2-hydroxy analogs; synthetic routes designed for this handle may fail with other derivatives.
Analytical standard interchangeability
Unlike the 2-amino analog that requires metabolic activation, this compound serves as a stable, non-bioactivated standard; substitution could compromise method specificity for food mutagen analysis.

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine Key Differentiators


Melting Point Comparison with Amino Analog

The compound exhibits a distinctly lower melting point compared to its 2-amino analog, 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (CAS 161091-55-0). This difference is a key physical property that confirms identity and purity for procurement and analytical use .

Melting point comparison
Method context
199-202 °C vs 237-239 °C (amino analog)
Supports identity confirmation through simple melting point measurement
Reported Δ 35-40 °C under standard lab conditions
Analytical Chemistry Physical Properties Standard Characterization

2-Chloro Substituent as a Synthetic Handle

The presence of a chlorine atom at the 2-position provides a unique synthetic handle for nucleophilic aromatic substitution, enabling further derivatization. This reactivity is not available in the 2-amino (CAS 161091-55-0) or 2-hydroxy (CAS 887406-59-9) analogs, making CAS 887354-13-4 the preferred choice as a synthetic intermediate for producing diverse imidazopyridine derivatives .

Synthetic handle
Class-level inference
2-chloro amenable to nucleophilic substitution
May support synthetic route selection for derivatization
Qualitative difference; amino/hydroxy analogs inert under similar conditions
Synthetic Chemistry Medicinal Chemistry Intermediate Synthesis

Reference Standard for Food Mutagen Analysis

CAS 887354-13-4 is explicitly cited as a potential food mutagen, forming a distinct class of reference standard. This designation is based on its structural relation to known heterocyclic amines formed in cooked meat. While the 2-amino analog (1,5,6-TMIP) is also a known food mutagen, the 2-chloro derivative offers a different, non-bioactivated standard for analytical method development and validation, providing a unique tool for quantifying and differentiating this class of compounds .

Analytical standard role
Class-level inference
Non-bioactivated standard for food mutagen analysis
Supports method development without metabolic activation variable
Amino analog (1,5,6-TMIP) requires metabolic activation; different standard utility
Food Safety Toxicology Analytical Standards

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine Application Scenarios


Heterocyclic Amine Detection Method

This compound serves as a critical, stable reference standard for the development and validation of LC-MS or GC-MS methods aimed at detecting and quantifying heterocyclic amine contaminants in cooked foods. Its distinct physicochemical properties (e.g., melting point of 199-202°C) and stability profile make it suitable for calibration and quality control, differentiating it from less stable or more reactive amino analogs .

Derivatized Imidazopyridine Library Synthesis

The reactive 2-chloro group on this scaffold makes it an ideal starting material for generating diverse libraries of imidazopyridine derivatives through nucleophilic aromatic substitution. This is a key differentiator from the corresponding 2-amino or 2-hydroxy compounds, which lack this versatile synthetic handle, thereby enabling access to a broader chemical space for drug discovery or chemical biology applications .

Physicochemical Profiling & Standard Procurement

For laboratories requiring a well-characterized heterocyclic compound, the quantifiable properties of CAS 887354-13-4—including a melting point of 199-202°C, predicted boiling point of 341.4±34.0 °C, and predicted pKa of 3.84±0.30—provide a reliable benchmark for instrumental calibration and purity assessment, ensuring consistency and reproducibility in experimental procedures .

Application
Selection Property
Validation Focus
Heterocyclic amine detection method
Non-bioactivated reference standard
LC-MS/GC-MS specificity and stability
Derivatized imidazopyridine library synthesis
Reactive 2-chloro synthetic handle
Nucleophilic substitution efficiency
Physicochemical profiling and standard procurement
Well-defined thermal and purity benchmarks
Instrument calibration and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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